Structural Uniqueness Within the 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline RORγt Inverse Agonist Class
The compound is a specific member of the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline class, a scaffold validated for RORγt inverse agonism. Key differentiation arises from its unique C6-isobutyramide substitution. The recently disclosed lead compound D4, which shares the same core scaffold but differs in its substitution pattern, demonstrated markedly superior oral bioavailability (F = 48.1% in mice, 32.9% in rats) compared to the earlier compound GSK2981278 (F = 6.2% and 4.1%, respectively) [1]. This underscores the critical role of precise substitution on the core scaffold for achieving optimal drug-like properties. While no head-to-head biological data is publicly available for CAS 942006-45-3 versus D4 or GSK2981278, the compound's distinct C6-isobutyramide group is a definable structural variant that warrants investigation for potentially distinct pharmacokinetic and pharmacodynamic profiles within this well-studied series.
| Evidence Dimension | Structural differentiation (substitution pattern) and associated oral bioavailability |
|---|---|
| Target Compound Data | C6-isobutyramide group on the 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline scaffold. |
| Comparator Or Baseline | D4 (a structurally related derivative): F = 48.1% (mouse), 32.9% (rat). GSK2981278: F = 6.2% (mouse), 4.1% (rat). |
| Quantified Difference | No direct quantitative data for target compound vs. comparators. |
| Conditions | Oral bioavailability was measured in mice and rats for D4 and GSK2981278. No corresponding assay data found for the target compound. |
Why This Matters
Procurement of this specific analog enables exploration of structure-activity relationships at the C6 position, which is proven to be a critical modifier of oral bioavailability in this class.
- [1] Chen, Y., et al. (2024). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 67(22), 20315-20342. View Source
